6-((6-Methylpyridin-2-yl)carbamoyl)pyridine-3-boronic acid pinacol ester

Description

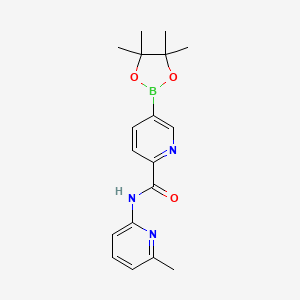

6-((6-Methylpyridin-2-yl)carbamoyl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative of pyridine, featuring a carbamoyl group substituted with a 6-methylpyridin-2-yl moiety at position 6 and a pinacol-protected boronic acid at position 2. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials science for constructing biaryl systems . Its molecular formula is estimated as C₁₈H₂₁BN₃O₃, with a molecular weight of approximately 337.2 g/mol.

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BN3O3/c1-12-7-6-8-15(21-12)22-16(23)14-10-9-13(11-20-14)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSPNIXTVWMWJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NC3=CC=CC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001118468 | |

| Record name | N-(6-Methyl-2-pyridinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001118468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936091-08-6 | |

| Record name | N-(6-Methyl-2-pyridinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936091-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(6-Methyl-2-pyridinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001118468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds. It is also employed in the synthesis of complex molecules for pharmaceutical research.

Biology: In biological research, boronic acids are used as inhibitors for enzymes such as proteases and glycosidases. They can also serve as probes for studying biological processes.

Medicine: Boronic acids and their derivatives are explored for their potential therapeutic applications, including anticancer and anti-inflammatory properties. They are also used in the development of enzyme inhibitors for treating various diseases.

Industry: The compound is utilized in the production of agrochemicals, dyes, and materials science. Its ability to form stable bonds makes it valuable in the creation of advanced materials.

Mechanism of Action

The mechanism by which 6-((6-Methylpyridin-2-yl)carbamoyl)pyridine-3-boronic acid pinacol ester exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved vary based on the biological or medicinal context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

6-Methoxy-2-methylpyridine-3-boronic Acid Pinacol Ester

- Structure : Methoxy (position 6) and methyl (position 2) substituents.

- Molecular Weight: 249.12 g/mol (C₁₃H₂₀BNO₃) .

- Key Differences : Replaces the carbamoyl group with methoxy, reducing polarity. The methyl group at position 2 sterically hinders coupling reactions compared to the target compound.

- Applications : Used in cross-coupling for agrochemical intermediates .

6-(Aminocarbonyl)pyridine-3-boronic Acid Pinacol Ester

- Structure: Unsubstituted carbamoyl (aminocarbonyl) at position 4.

- Molecular Weight : 248.1 g/mol (C₁₂H₁₇BN₂O₃) .

- This may enhance binding to biological targets but reduce membrane permeability.

- Applications : Intermediate in kinase inhibitor synthesis .

6-(Morpholinyl)pyridine-3-boronic Acid Pinacol Ester

- Structure : Morpholine substituent at position 5.

- Molecular Weight : 306.21 g/mol (C₁₆H₂₇BN₂O₃) .

- Key Differences : Replaces carbamoyl with morpholine, a bulky, electron-rich group. Enhances solubility in polar solvents and stabilizes intermediates in coupling reactions.

- Applications : Used in synthesizing central nervous system (CNS) drugs .

Electronic and Steric Effects

- Target Compound : The 6-methylpyridin-2-yl carbamoyl group is electron-withdrawing, activating the pyridine ring for electrophilic substitution. The methyl group introduces steric hindrance, moderating reaction rates in cross-coupling .

- Comparison with Methoxy Derivatives : Methoxy groups (e.g., 6-methoxy-2-methylpyridine-3-boronic ester) are more electron-donating, slowing coupling kinetics but improving stability toward hydrolysis .

- Aminocarbonyl vs. Carbamoyl: The unsubstituted aminocarbonyl () increases polarity, favoring aqueous solubility but reducing compatibility with non-polar reaction media .

Suzuki-Miyaura Cross-Coupling

- Target Compound : High reactivity due to the electron-deficient pyridine core and boronic ester’s stability. Demonstrated in aryl-aryl bond formations for anticancer agents .

- Morpholinyl Analog () : Requires milder conditions due to the electron-donating morpholine group, reducing side reactions in complex couplings .

Stability and Handling

Comparative Data Table

Biological Activity

6-((6-Methylpyridin-2-yl)carbamoyl)pyridine-3-boronic acid pinacol ester is a specialized compound within the boronic acid family, known for its diverse applications in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a boronic acid group and a carbamoyl group, which enhances its reactivity and specificity in various chemical processes. The IUPAC name is N-(6-methylpyridin-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide, with a molecular formula of C18H22BN3O3 and a CAS number of 936091-08-6 .

The biological activity of this compound is primarily linked to its role in cross-coupling reactions. The mechanism involves several key steps:

- Transmetalation : This is a critical step in the Suzuki-Miyaura reaction where the boron atom forms a bond with an organic group.

- Formation of Carbon–Carbon Bonds : The compound facilitates the formation of new carbon-carbon bonds, which is essential for synthesizing complex organic molecules .

Biological Activity

Research indicates that boronic acids and their esters can exhibit various biological activities, including:

- Inhibition of Protein–Protein Interactions (PPI) : Boronic acid derivatives have been explored as potential inhibitors of PPIs, which are crucial in many biological processes and disease states .

Case Studies

- Stability under Aqueous Conditions : A study highlighted the stability of boronic esters under basic aqueous-organic conditions. It was found that the pinacol ester form significantly reduces the rate of protodeboronation compared to other forms, suggesting improved stability for biological applications .

- Modular Synthesis Applications : Research involving teraryl-based α-helix mimetics demonstrated the utility of pyridine boronic acid pinacol esters in creating compounds that inhibit protein-protein interactions effectively. This illustrates the potential for therapeutic applications in drug development .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to exhibit distinct properties compared to similar compounds:

| Compound Name | Structure Features | Notable Applications |

|---|---|---|

| Pyridine-3-boronic acid | Lacks carbamoyl group | General coupling reactions |

| 6-Methylpyridin-2-ylboronic acid | Different substitution pattern | Synthetic intermediates |

| Pinacol esters of other boronic acids | Varies by core structure | Diverse reactivity in synthesis |

Pharmacokinetics

The pharmacokinetic profile of boronic esters suggests that they are generally stable and can be easily purified. Factors such as pH can influence their hydrolysis rates, which is significant for their application in biological systems .

Q & A

Basic: What are the recommended synthetic routes for preparing this boronic ester?

Methodological Answer:

The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts. A general approach involves:

- Step 1: Reacting a halogenated pyridine precursor (e.g., 5-bromo-6-methylpyridine-2-carboxamide) with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane.

- Step 2: Protecting the boronic acid intermediate with pinacol to form the ester.

- Key Conditions: Use inert atmospheres (N₂/Ar), temperatures of 75–110°C, and bases like potassium phosphate (K₃PO₄) to drive the reaction .

Example Protocol:

A mixture of 5-bromo-6-methylpyridine-2-carboxamide (1 eq), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3 eq) in THF/H₂O (10:1) at 75°C for 3 hours yields ~90% product after column chromatography (hexane/EtOAc) .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

- Storage Temperature: 0–6°C in airtight, amber vials to prevent hydrolysis of the boronic ester .

- Handling: Use Schlenk lines or gloveboxes for air-sensitive reactions. Pre-purify solvents (e.g., THF, DCM) via distillation over molecular sieves .

- Stability Tests: Monitor via ¹H NMR (disappearance of boronic acid proton at δ ~7.5 ppm) or LC-MS for degradation products (e.g., free boronic acid) .

Advanced: What strategies optimize Suzuki-Miyaura coupling yields with this boronic ester?

Methodological Answer:

Key factors include:

- Catalyst-Ligand Systems: Pd(OAc)₂ with SPhos or XPhos ligands enhances sterically hindered couplings. For electron-deficient aryl halides, Pd(PPh₃)₄ is effective .

- Solvent/Base Optimization: Use toluene/EtOH (3:1) with Cs₂CO₃ for deprotonation or DMF with K₂CO₃ for polar substrates.

- Microwave Assistance: Reduce reaction time (30 mins vs. 12 hours) at 120°C, improving yields by 15–20% for sluggish partners .

Case Study: Coupling with 4-bromobenzotrifluoride achieved 85% yield using Pd(OAc)₂/XPhos in toluene/EtOH (3:1) at 100°C for 6 hours .

Advanced: How to troubleshoot low reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance Analysis: Use computational tools (DFT) to assess substituent effects on the pyridine ring. Bulky groups at the 6-position may slow transmetallation .

- Alternative Catalysts: Switch to Ni(COD)₂ with dtbpy for challenging substrates, though this may require higher temperatures (100–120°C) .

- Pre-activation: Pre-mix the boronic ester with aryl halide and catalyst in THF for 1 hour before heating to promote oxidative addition .

Advanced: How to characterize and quantify degradation products?

Methodological Answer:

- Analytical Techniques:

- Quantitative TGA: Assess thermal stability (decomposition onset ~180°C) under N₂ to guide reaction temperature limits .

Advanced: What are the implications of the carbamoyl group on reactivity?

Methodological Answer:

- Electron Effects: The carbamoyl group is electron-withdrawing, reducing electron density at the boron center and slowing transmetallation. Compensate with electron-rich ligands (e.g., PCy₃) .

- Hydrogen Bonding: The NH group may stabilize intermediates via H-bonding with solvent/base, as shown in DFT studies of similar carbamoyl-pyridine systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.